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molecular formula C15H18N6O3 B8608481 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tri(pyrrolidin-2-one) CAS No. 103615-53-8

1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tri(pyrrolidin-2-one)

Cat. No. B8608481
M. Wt: 330.34 g/mol
InChI Key: JEKOCBKSHMKPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05496944

Procedure details

440 mg of N,N',N"-tris(4-chlorobutyryl)melamine was placed in a flask equipped with a magnetic stirring bar, a reflux condenser, an argon inlet and a rubber septum. To the flask was added 6ml DMF followed by 450 mg potassium tert-butoxide, while stirring the reaction mixture at room temperature for about 30 minutes. It was then diluted with CH2Cl2 and filtered. The filtrate was concentrated to dryness under reduced pressure. The residue was then purified by column chromatography (silica gel) to give 180 mg of pure 2,4,6-tris(pyrrolidin-2-on-1-yl)-1,3,5-triazine.
Name
N,N',N"-tris(4-chlorobutyryl)melamine
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
450 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([NH:7][C:8]1[N:13]=[C:12]([NH:14][C:15](=[O:20])[CH2:16][CH2:17][CH2:18]Cl)[N:11]=[C:10]([NH:21][C:22](=[O:27])[CH2:23][CH2:24][CH2:25]Cl)[N:9]=1)=[O:6].CN(C=O)C.CC(C)([O-])C.[K+]>C(Cl)Cl>[N:7]1([C:8]2[N:13]=[C:12]([N:14]3[CH2:18][CH2:17][CH2:16][C:15]3=[O:20])[N:11]=[C:10]([N:21]3[CH2:25][CH2:24][CH2:23][C:22]3=[O:27])[N:9]=2)[CH2:2][CH2:3][CH2:4][C:5]1=[O:6] |f:2.3|

Inputs

Step One
Name
N,N',N"-tris(4-chlorobutyryl)melamine
Quantity
440 mg
Type
reactant
Smiles
ClCCCC(=O)NC1=NC(=NC(=N1)NC(CCCCl)=O)NC(CCCCl)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
450 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the reaction mixture at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar, a reflux condenser, an argon inlet
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography (silica gel)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(C(CCC1)=O)C1=NC(=NC(=N1)N1C(CCC1)=O)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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